molecular formula C11H12ClN3O3 B13975337 4-Chloro-7-(2-deoxy--D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine

4-Chloro-7-(2-deoxy--D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine

Cat. No.: B13975337
M. Wt: 269.68 g/mol
InChI Key: FHODFBMHXPTGHP-ZQTLJVIJSA-N
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Description

4-Chloro-7-(2-deoxy–D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine is a synthetic nucleoside analog. This compound is of significant interest in medicinal chemistry due to its potential applications in antiviral and anticancer therapies. Its structure comprises a pyrrolo[2,3-d]pyrimidine core, which is modified with a 4-chloro substituent and a 2-deoxy–D-ribofuranosyl sugar moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(2-deoxy–D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine typically involves the glycosylation of a pyrrolo[2,3-d]pyrimidine derivative with a protected 2-deoxy–D-ribofuranosyl halide. The reaction is often catalyzed by Lewis acids such as tin(IV) chloride or titanium(IV) chloride under anhydrous conditions. The glycosylation step is followed by deprotection of the sugar moiety to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) and other analytical methods ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(2-deoxy–D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dihydro derivatives.

    Glycosylation and Deglycosylation: The sugar moiety can be modified or removed under specific conditions.

Common Reagents and Conditions

    Lewis Acids: Tin(IV) chloride, titanium(IV) chloride for glycosylation.

    Nucleophiles: Amines, thiols for substitution reactions.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide for oxidation.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction.

Major Products

    Substituted Derivatives: Formed by nucleophilic substitution at the 4-position.

    Oxo and Dihydro Derivatives: Formed by oxidation and reduction reactions.

    Modified Nucleosides: Formed by glycosylation and deglycosylation reactions.

Scientific Research Applications

4-Chloro-7-(2-deoxy–D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its interactions with enzymes involved in DNA and RNA synthesis.

    Medicine: Investigated for its potential as an antiviral and anticancer agent. It has shown activity against certain viral infections and cancer cell lines.

    Industry: Utilized in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 4-Chloro-7-(2-deoxy–D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine involves its incorporation into DNA or RNA, leading to chain termination or inhibition of polymerase enzymes. The compound targets viral or cancerous cells by interfering with their nucleic acid synthesis pathways, ultimately leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-2’-deoxyadenosine: Another nucleoside analog with antiviral and anticancer properties.

    2’-Deoxy-2’-fluoro-β-D-arabinofuranosyladenine: Known for its potent antiviral activity.

Uniqueness

4-Chloro-7-(2-deoxy–D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine is unique due to its specific structural modifications, which confer distinct biological activities. Its 4-chloro substituent and pyrrolo[2,3-d]pyrimidine core differentiate it from other nucleoside analogs, providing unique interactions with biological targets.

Properties

Molecular Formula

C11H12ClN3O3

Molecular Weight

269.68 g/mol

IUPAC Name

(2R,3S)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H12ClN3O3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2/t7-,8+,9?/m0/s1

InChI Key

FHODFBMHXPTGHP-ZQTLJVIJSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC1N2C=CC3=C2N=CN=C3Cl)CO)O

Canonical SMILES

C1C(C(OC1N2C=CC3=C2N=CN=C3Cl)CO)O

Origin of Product

United States

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